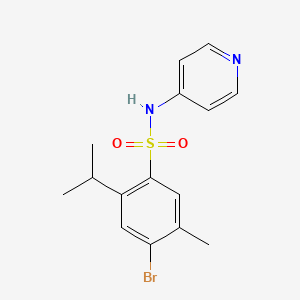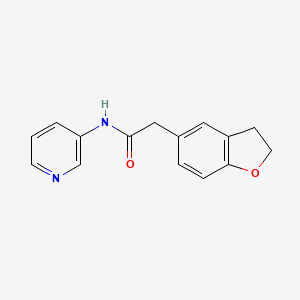![molecular formula C22H24N2O3 B13375770 2-benzylidene-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13375770.png)
2-benzylidene-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzylidene-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents . For 2-benzylidene-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one, a possible synthetic route could involve the condensation of 2-hydroxy-4-methylbenzaldehyde with a piperazine derivative, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been utilized to construct complex benzofuran ring systems with fewer side reactions and higher yields .
化学反応の分析
Types of Reactions
2-benzylidene-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of benzyl derivatives
Substitution: Formation of substituted piperazine derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-benzylidene-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with cellular proteins and enzymes, leading to the inhibition of key biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with bacterial DNA replication .
類似化合物との比較
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic potential in treating skin conditions.
Uniqueness
2-benzylidene-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one stands out due to its unique structural features, which confer distinct biological activities. Its combination of a benzofuran core with a piperazine moiety and benzylidene group provides a versatile scaffold for the development of new therapeutic agents with enhanced efficacy and selectivity .
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
(2E)-2-benzylidene-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24N2O3/c1-15-12-18(25)17(14-24-10-8-23(2)9-11-24)22-20(15)21(26)19(27-22)13-16-6-4-3-5-7-16/h3-7,12-13,25H,8-11,14H2,1-2H3/b19-13+ |
InChIキー |
YMXCWUNIQYFHLL-CPNJWEJPSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=CC=C3)/O2)CN4CCN(CC4)C)O |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCN(CC4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)
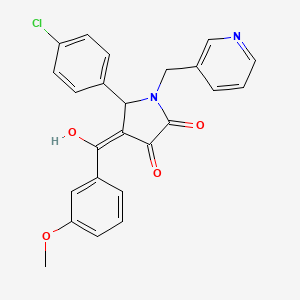
![1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether](/img/structure/B13375710.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13375712.png)
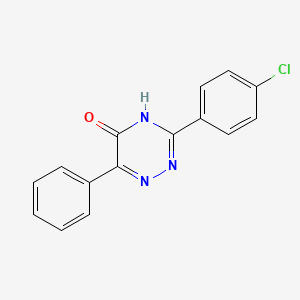
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13375730.png)
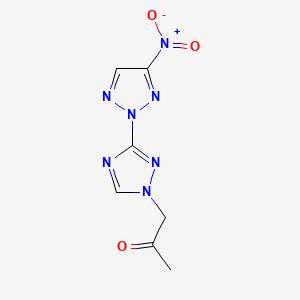
![Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate](/img/structure/B13375747.png)
![Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B13375752.png)
![2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid](/img/structure/B13375756.png)
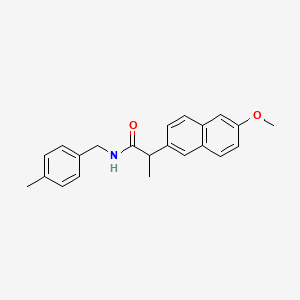
![2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13375763.png)
